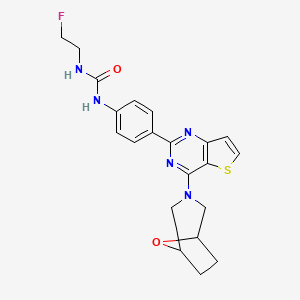

mTOR inhibitor-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22FN5O2S |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea |

InChI |

InChI=1S/C21H22FN5O2S/c22-8-9-23-21(28)24-14-3-1-13(2-4-14)19-25-17-7-10-30-18(17)20(26-19)27-11-15-5-6-16(12-27)29-15/h1-4,7,10,15-16H,5-6,8-9,11-12H2,(H2,23,24,28) |

InChI Key |

RRNFUKFNHGBQEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CN(CC1O2)C3=NC(=NC4=C3SC=C4)C5=CC=C(C=C5)NC(=O)NCCF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of mTOR Inhibitor-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates signals from a variety of upstream pathways, including those activated by growth factors like insulin and IGF-1, as well as cellular nutrient and energy status.[2][3] Dysregulation of the mTOR signaling pathway is a common feature in a number of human diseases, including various cancers, making it a prime target for therapeutic intervention.[1][4]

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6] These complexes are differentiated by their unique protein partners, upstream regulators, and downstream substrates.[1]

-

mTORC1 is composed of mTOR, Raptor, GβL, and DEPTOR. It is sensitive to the macrolide inhibitor rapamycin and primarily regulates cell growth by controlling protein synthesis and other anabolic processes.[5][7] Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4]

-

mTORC2 consists of mTOR, Rictor, GβL, Sin1, PRR5/Protor-1, and DEPTOR.[5] This complex is generally insensitive to acute rapamycin treatment and is involved in promoting cellular survival and regulating the actin cytoskeleton.[5][7] A primary substrate of mTORC2 is the kinase Akt.[6]

"mTOR Inhibitor-10" (henceforth referred to as MTORi-10) is a novel, second-generation ATP-competitive inhibitor designed to target the kinase domain of mTOR. This mode of action allows it to inhibit both mTORC1 and mTORC2, a key advantage over first-generation inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.[1][8] By blocking the ATP-binding site, MTORi-10 effectively abrogates all kinase-dependent functions of both mTOR complexes.[1][9]

Core Mechanism of Action

MTORi-10 acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of mTOR.[9][10] This direct competition with ATP prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[1][11] The dual inhibition of both complexes by MTORi-10 leads to a more comprehensive blockade of the mTOR signaling pathway compared to rapalogs.[1][8] One of the significant advantages of this mechanism is the prevention of the feedback activation of Akt, a common limitation of mTORC1-specific inhibitors.[1][12]

The key molecular consequences of MTORi-10's action include:

-

Inhibition of mTORC1 Signaling: By inhibiting mTORC1, MTORi-10 prevents the phosphorylation of S6K1 and 4E-BP1.[6] This leads to a reduction in protein synthesis and a decrease in cell growth and proliferation.[7]

-

Inhibition of mTORC2 Signaling: MTORi-10's inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at serine 473.[6][8] This disrupts a critical cell survival signal and can lead to the induction of apoptosis.[1]

Signaling Pathway

The following diagram illustrates the central role of mTOR in cellular signaling and the points of inhibition by MTORi-10.

Quantitative Data Summary

The efficacy and selectivity of MTORi-10 have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| mTOR | 2.5 |

| PI3Kα | 350 |

| PI3Kβ | 850 |

| PI3Kγ | 675 |

| PI3Kδ | 450 |

| DNA-PK | >1000 |

Data represent the mean of three independent experiments.

Table 2: Cellular Activity in U87MG Glioblastoma Cells

| Downstream Marker | IC50 (nM) |

| p-Akt (S473) | 15 |

| p-S6K1 (T389) | 10 |

| p-4E-BP1 (T37/46) | 12 |

Cells were treated with MTORi-10 for 2 hours prior to analysis.

Table 3: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| U87MG | Glioblastoma | 50 |

| MCF-7 | Breast Cancer | 75 |

| PC-3 | Prostate Cancer | 60 |

| A549 | Lung Cancer | 110 |

Cell viability was assessed after 72 hours of continuous exposure to MTORi-10.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LanthaScreen™ Eu Kinase Binding Assay for mTOR

This assay was used to determine the in vitro inhibitory activity of MTORi-10 against the mTOR kinase.

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase of interest.[13]

Procedure:

-

Reagent Preparation:

-

Prepare a 3X solution of MTORi-10 in 1X Kinase Buffer (50mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-27).[13]

-

Prepare a 3X solution of mTOR kinase and LanthaScreen™ Eu-anti-tag antibody in 1X Kinase Buffer.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the 3X MTORi-10 solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Add 5 µL of the 3X tracer solution to all wells.

-

-

Incubation and Reading:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

-

-

Data Analysis:

-

The FRET signal is calculated as the ratio of the acceptor emission to the donor emission.

-

IC50 values are determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Western Blot Analysis of Downstream mTOR Signaling

Western blotting was employed to assess the effect of MTORi-10 on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cellular models.[14][15]

Experimental Workflow:

Procedure:

-

Sample Preparation:

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on a 4-12% Bis-Tris polyacrylamide gel.[14]

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]

-

Incubate the membrane with primary antibodies against p-Akt (S473), p-S6K1 (T389), p-4E-BP1 (T37/46), total Akt, total S6K1, total 4E-BP1, and a loading control (e.g., GAPDH) overnight at 4°C.[17]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Calculate IC50 values by plotting the normalized phosphorylation levels against the logarithm of the inhibitor concentration.

-

Cell Viability Assay

The anti-proliferative effects of MTORi-10 were determined using a luminescent cell viability assay.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Procedure:

-

Cell Plating:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of MTORi-10 and incubate for 72 hours.

-

-

Assay Measurement:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Logical Relationships in Drug Development

The development of a potent and selective mTOR inhibitor like MTORi-10 follows a structured, multi-stage process.

Conclusion

MTORi-10 is a potent, second-generation ATP-competitive inhibitor of mTOR that effectively blocks the activity of both mTORC1 and mTORC2.[1][8] Its mechanism of action leads to a comprehensive inhibition of the mTOR signaling pathway, resulting in reduced protein synthesis, decreased cell proliferation, and the induction of apoptosis in cancer cells. The dual inhibition of both mTOR complexes by MTORi-10 overcomes a key limitation of first-generation mTOR inhibitors and represents a promising strategy for the treatment of cancers with a dysregulated mTOR pathway.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 8. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATP-competitive inhibitors of mTOR: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 16. pubcompare.ai [pubcompare.ai]

- 17. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of the mTOR Inhibitor Torin1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that functions as a master regulator of cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of various human diseases, most notably cancer. This has spurred the development of mTOR inhibitors as potential therapeutic agents. While the allosteric inhibitor rapamycin and its analogs (rapalogs) were first-generation clinical candidates, their incomplete inhibition of mTORC1 and lack of mTORC2 inhibition led to the development of second-generation ATP-competitive mTOR kinase inhibitors (TORKi). This technical guide provides a comprehensive overview of the synthesis and characterization of Torin1 , a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2. This document details the synthetic route, analytical characterization, and biological evaluation of Torin1, serving as a resource for researchers in the field of drug discovery and chemical biology. Additionally, data for a highly potent mTOR inhibitor, designated "mTOR Inhibitor-10," is included for comparative purposes.

Introduction to mTOR and Torin1

The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] mTORC1, a key regulator of protein synthesis, is activated by growth factors and nutrients and phosphorylates downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2][3] mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Serine 473.[2][3]

Torin1 is a second-generation, ATP-competitive mTOR inhibitor that effectively blocks the kinase activity of both mTORC1 and mTORC2.[2][4] It was developed as a chemical probe to investigate rapamycin-resistant mTOR functions and as a lead compound for novel anticancer therapeutics.[4][5] Torin1 exhibits high potency and selectivity for mTOR over other kinases, including the structurally related phosphoinositide 3-kinases (PI3Ks).[4][6]

Synthesis of Torin1

Torin1, with the chemical name 1-[4-[4-(1-Oxopropyl)-1-piperazinyl]-3-(trifluoromethyl)phenyl]-9-(3-quinolinyl)-benzo[h]-1,6-naphthyridin-2(1H)-one, is synthesized through a multi-step process.[7] The following is a representative synthetic scheme.

Experimental Workflow: Synthesis of Torin1

Caption: Synthetic workflow for Torin1.

Detailed Synthetic Protocol

A detailed synthetic protocol for Torin1 has been published.[3] The key steps involve a Suzuki coupling to connect the quinoline moiety to the benzonaphthyridinone core, followed by a Buchwald-Hartwig amination to introduce the piperazine-containing phenyl group, and a final acylation step. Purification is typically achieved by column chromatography.

Physicochemical and Analytical Characterization

The identity and purity of synthesized Torin1 are confirmed using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of Torin1

| Property | Value | Reference |

| Chemical Formula | C₃₅H₂₈F₃N₅O₂ | [7][8] |

| Molecular Weight | 607.62 g/mol | [7][8] |

| CAS Number | 1222998-36-8 | [7][8] |

| Appearance | Powder | [5] |

| Purity (HPLC) | ≥98% | [7] |

| Solubility | Soluble in DMSO | [7][8] |

Table 2: Analytical Characterization Data for Torin1

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | Spectra available from commercial suppliers. Key peaks confirm the structure. | [9] |

| Mass Spec. (ESI) | m/z: 608.2 [M+H]⁺ | [9] |

| RP-HPLC | Data confirming >99% purity is available from commercial suppliers. | [9] |

Biological Activity and Characterization

The biological activity of Torin1 is characterized through in vitro kinase assays and cellular assays to determine its potency and selectivity as an mTOR inhibitor.

mTOR Signaling Pathway

Caption: Simplified mTOR signaling pathway showing inhibition by Torin1.

Table 3: In Vitro Inhibitory Activity of Torin1 and "this compound"

| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |

| Torin1 | mTOR (biochemical) | 3 | >100-fold vs 450 other kinases | [10] |

| mTORC1 (cell-free) | 2 | ~1000-fold vs PI3Kα | [4] | |

| mTORC2 (cell-free) | 10 | [4] | ||

| PI3Kα | 1,800 | [4][6] | ||

| DNA-PK | 1,000 | [6] | ||

| This compound | mTOR | 0.7 | >1000-fold vs PI3Kα | MedchemExpress |

| PI3Kα | 825 | MedchemExpress |

Experimental Protocols

This protocol is adapted from established methods to determine the IC₅₀ of an inhibitor against purified mTOR complexes.[3][4]

-

Preparation of mTOR Complexes: Purify FLAG-tagged mTORC1 and mTORC2 from HEK-293T and HeLa cells, respectively, using anti-FLAG immunoprecipitation.[4]

-

Kinase Reaction:

-

Incubate purified mTORC1 or mTORC2 with serially diluted Torin1 in kinase buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂) for 20-30 minutes at 30°C.

-

Initiate the reaction by adding ATP (to a final concentration of ~500 µM) and a recombinant substrate (e.g., inactive S6K1 for mTORC1, inactive Akt1 for mTORC2).

-

-

Termination and Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze substrate phosphorylation (e.g., p-S6K1 at Thr389, p-Akt at Ser473) by Western blotting using phospho-specific antibodies.

-

-

Data Analysis: Quantify band intensity to determine the concentration of Torin1 that inhibits 50% of kinase activity (IC₅₀).

This protocol assesses the ability of Torin1 to inhibit mTOR signaling within a cellular context.[3][11]

-

Cell Culture and Treatment:

-

Plate cells (e.g., MEFs, U87MG) and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Torin1 (e.g., 0-500 nM) for 1-2 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold lysis buffer (e.g., RIPA buffer or 40 mM HEPES, pH 7.4, 0.3% CHAPS) supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

-

Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate overnight at 4°C with primary antibodies against p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, p-Akt (Ser473), and total Akt.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the phosphorylation status of mTOR substrates relative to total protein levels to determine the cellular EC₅₀.

Workflow for Cellular Western Blot Analysis

Caption: Standard workflow for Western blot analysis of mTOR signaling.

Conclusion

Torin1 serves as a powerful research tool and a foundational molecule for the development of clinical mTOR inhibitors. Its well-defined synthesis, potent dual mTORC1/mTORC2 inhibitory activity, and high selectivity make it an invaluable asset for probing the complexities of the mTOR signaling network. The protocols and data presented in this guide offer a comprehensive resource for the synthesis, characterization, and biological evaluation of Torin1 and other novel mTOR inhibitors, facilitating further research and development in this critical area of oncology and metabolic disease.

References

- 1. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Torin 1 | CAS:1222998-36-8 | MTOR inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]

- 8. invivogen.com [invivogen.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity of mTOR Inhibitor-10 to mTORC1 and mTORC2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "mTOR Inhibitor-10" is a placeholder name for the purpose of this guide. The data and protocols presented herein are based on the well-characterized, potent, and selective ATP-competitive mTOR inhibitor, Torin1 , which targets both mTORC1 and mTORC2 complexes.

Executive Summary

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It operates within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Dysregulation of the mTOR pathway is a common feature in various human diseases, including cancer, making it a critical target for therapeutic intervention.[1][4]

This document provides a technical overview of the binding affinity and characterization of this compound (data based on Torin1), a potent ATP-competitive inhibitor of both mTORC1 and mTORC2.[3][5][6] We present quantitative binding affinity data, detailed experimental protocols for its determination, and visual diagrams of the relevant signaling pathways and experimental workflows.

This compound: Binding Affinity Profile

This compound demonstrates potent, direct, and ATP-competitive inhibition of the mTOR kinase. Its inhibitory activity has been quantified against both mTORC1 and mTORC2 complexes using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Complex | Parameter | Value (nM) | Selectivity | Reference |

| mTOR (overall) | IC50 | 3 | - | [6][7] |

| mTORC1 | IC50 | 2 | ~5-fold vs. mTORC2 | [8][9] |

| mTORC2 | IC50 | 10 | - | [8][9] |

| PI3K | EC50 | >1800 | >1000-fold vs. mTOR | [9] |

Data presented is for Torin1.

The data clearly indicates that this compound is a highly potent dual inhibitor, with nanomolar efficacy against both mTOR complexes.[5][7][8][9] Furthermore, it exhibits exceptional selectivity for mTOR over other related kinases in the PI3K family, a critical feature for minimizing off-target effects.[9]

Signaling Pathway Context

This compound acts by directly competing with ATP for the binding site in the mTOR kinase domain. This mechanism allows it to circumvent the resistance seen with allosteric inhibitors like rapamycin and effectively block the activity of both mTORC1 and mTORC2. The diagram below illustrates the canonical mTOR signaling pathway and the points of inhibition.

Experimental Protocols

The determination of IC50 values for mTOR inhibitors requires precise and robust biochemical assays. Below are detailed methodologies for two common approaches: a FRET-based binding assay and a traditional in vitro kinase assay.

Protocol: LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This assay measures the binding and displacement of an ATP-competitive, fluorescently-labeled tracer from the mTOR kinase, detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10]

A. Materials:

-

Recombinant mTOR Kinase

-

Europium (Eu)-labeled anti-tag antibody (specific to the kinase tag)

-

Alexa Fluor® 647-labeled Kinase Tracer (ATP-competitive)

-

mTOR Kinase Binding Buffer: 50mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127.[10]

-

This compound (serially diluted in DMSO, then buffer)

-

384-well low-volume assay plates

B. Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute this series into mTOR Kinase Binding Buffer to create a 4X final concentration stock.

-

Kinase/Antibody Mixture: Prepare a 4X solution of mTOR kinase and Eu-labeled antibody in the binding buffer. The optimal concentration of each should be pre-determined via titration experiments.[11]

-

Tracer Solution: Prepare a 4X solution of the Kinase Tracer in the binding buffer. The concentration should be at or near the Kd of the tracer for the kinase.

-

Assay Assembly (384-well plate):

-

Add 5 µL of the 4X this compound dilution series to the assay wells. Include "no inhibitor" (DMSO vehicle) controls and "maximum inhibition" controls (e.g., a high concentration of a known inhibitor).

-

Add 5 µL of the 4X Kinase/Antibody mixture to all wells.

-

Initiate the reaction by adding 10 µL of the 4X Tracer solution to all wells.

-

-

Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Normalize the data using the "no inhibitor" (0% inhibition) and "maximum inhibition" (100% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[12][13]

-

Protocol: In Vitro Immunocomplex Kinase Assay

This method uses immunoprecipitated mTORC1 or mTORC2 and measures the phosphorylation of a specific substrate via Western Blot.[14]

A. Materials:

-

Cell lines expressing tagged mTORC1 (e.g., FLAG-Raptor) or mTORC2 (e.g., FLAG-Rictor) components.

-

Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Anti-FLAG M2 affinity gel.

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, 4 mM MnCl2.[1]

-

Recombinant inactive substrates: GST-S6K1 (for mTORC1) or GST-Akt1 (for mTORC2).[14]

-

ATP solution (10 mM stock).

-

Phospho-specific primary antibodies (e.g., anti-phospho-S6K1 Thr389, anti-phospho-Akt1 Ser473).

-

HRP-conjugated secondary antibody and ECL substrate.

B. Procedure:

-

Immunoprecipitation: Lyse cells and incubate the cleared lysate with anti-FLAG affinity gel for 2-4 hours at 4°C to purify the mTOR complexes. Wash the beads extensively with lysis buffer followed by kinase assay buffer.

-

Kinase Reaction Setup: Resuspend the beads in kinase assay buffer. Aliquot the bead slurry into separate tubes.

-

Inhibitor Treatment: Add varying concentrations of this compound (or vehicle control) to the tubes. Incubate for 20 minutes on ice.

-

Reaction Initiation: To each tube, add the respective inactive substrate (e.g., 1 µg S6K1 for mTORC1) and ATP to a final concentration of 100-200 µM.

-

Incubation: Incubate the reactions in a thermomixer at 30°C for 30 minutes.[15]

-

Termination: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the appropriate phospho-specific primary antibody overnight at 4°C.

-

Wash, then incubate with HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system. Quantify band density.

-

-

Data Analysis: Determine the phosphorylation signal intensity for each inhibitor concentration. Normalize the data to the vehicle control (0% inhibition) and plot percent inhibition vs. log[inhibitor]. Fit the curve to determine the IC50 value.

Experimental Workflow Visualization

The logical flow for determining an inhibitor's IC50 value is consistent across different assay platforms. The following diagram outlines the key steps from compound handling to final data analysis.

References

- 1. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. invivogen.com [invivogen.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. rndsystems.com [rndsystems.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Torin 1 | mTOR inhibitor | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. assayquant.com [assayquant.com]

- 13. courses.edx.org [courses.edx.org]

- 14. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

The Impact of mTORi-10 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors and nutrient availability, to control a wide array of cellular processes.[2][3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4] Dysregulation of the mTOR pathway is a common feature in numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2] This technical guide provides an in-depth analysis of mTORi-10, a potent, ATP-competitive mTOR kinase inhibitor, and its effects on critical downstream signaling pathways.

Introduction to mTORi-10

mTORi-10 is a second-generation, ATP-competitive mTOR inhibitor designed to directly target the kinase domain of mTOR.[1] Unlike first-generation allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, mTORi-10 effectively inhibits both mTORC1 and mTORC2.[1][4] This dual inhibition leads to a more comprehensive blockade of the mTOR signaling network, overcoming some of the limitations observed with rapalogs, such as the feedback activation of Akt signaling.[1][4]

The mTOR Signaling Network

The mTOR signaling pathway is a complex network that governs fundamental cellular activities. The two mTOR complexes, mTORC1 and mTORC2, have distinct upstream regulators, downstream substrates, and cellular functions.

-

mTORC1 is sensitive to nutrients, growth factors, and energy status. Its activation promotes protein synthesis, lipid biogenesis, and cell growth while inhibiting autophagy.[2][4][5] Key downstream targets of mTORC1 include the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][6][7]

-

mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[2][4] A key substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[2][6][7]

Mechanism of Action of mTORi-10

mTORi-10 functions by competing with ATP for binding to the catalytic site within the kinase domain of mTOR. This competitive inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a comprehensive shutdown of mTOR signaling.[1]

Impact of mTORi-10 on Downstream Signaling Pathways

The dual inhibitory activity of mTORi-10 on mTORC1 and mTORC2 results in significant modulation of key downstream signaling cascades.

Inhibition of the mTORC1-S6K/4E-BP1 Axis

By inhibiting mTORC1, mTORi-10 prevents the phosphorylation of S6K and 4E-BP1.

-

Dephosphorylation of S6K: This leads to a reduction in protein synthesis and cell size.

-

Dephosphorylation of 4E-BP1: This allows 4E-BP1 to bind to and inhibit the eukaryotic translation initiation factor 4E (eIF4E), thereby suppressing cap-dependent mRNA translation, a critical step for the synthesis of many proteins involved in cell growth and proliferation.[7][8]

Inhibition of the mTORC2-Akt Axis

The inhibition of mTORC2 by mTORi-10 prevents the phosphorylation of Akt at Ser473. This has several important consequences:

-

Reduced Akt Activation: This leads to decreased cell survival and proliferation.

-

Abrogation of Feedback Activation: A significant limitation of rapalogs is their tendency to induce a negative feedback loop that leads to the activation of Akt. By directly inhibiting mTORC2, mTORi-10 prevents this feedback activation, resulting in a more sustained inhibition of the PI3K/Akt/mTOR pathway.[1][4]

Visualization of mTORi-10's Effect on Signaling Pathways

The following diagram illustrates the impact of mTORi-10 on the core mTOR signaling pathways.

Caption: mTORi-10 inhibits both mTORC1 and mTORC2, blocking downstream signaling.

Quantitative Analysis of Downstream Signaling Modulation

The following tables summarize the quantitative effects of mTORi-10 on key downstream signaling proteins in a representative cancer cell line.

Table 1: Effect of mTORi-10 on mTORC1 Downstream Targets

| Protein | Treatment | Phosphorylation Level (Relative to Control) | Fold Change |

| p-S6K (T389) | Control | 1.00 | - |

| mTORi-10 (100 nM) | 0.15 | -6.7 | |

| p-4E-BP1 (T37/46) | Control | 1.00 | - |

| mTORi-10 (100 nM) | 0.22 | -4.5 |

Table 2: Effect of mTORi-10 on mTORC2 Downstream Targets

| Protein | Treatment | Phosphorylation Level (Relative to Control) | Fold Change |

| p-Akt (S473) | Control | 1.00 | - |

| mTORi-10 (100 nM) | 0.31 | -3.2 |

Experimental Protocols

Cell Culture and Treatment

Human cancer cell lines (e.g., MCF-7, U87) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with mTORi-10 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 2, 6, 24 hours).

Western Blotting

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1. After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Experimental Workflow Visualization

The following diagram outlines the workflow for assessing the impact of mTORi-10 on downstream signaling.

Caption: Workflow for Western blot analysis of mTOR signaling pathways.

Conclusion

mTORi-10 represents a significant advancement in the development of mTOR-targeted therapies. Its ability to dually inhibit both mTORC1 and mTORC2 leads to a more profound and sustained suppression of the mTOR signaling network compared to first-generation inhibitors. This comprehensive inhibition of downstream signaling pathways, including the S6K/4E-BP1 and Akt axes, underscores the therapeutic potential of mTORi-10 in a variety of disease contexts, particularly in cancers with aberrant mTOR pathway activation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy of this promising inhibitor.

References

- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. portlandpress.com [portlandpress.com]

- 8. 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Kinase Assay Results of mTOR Inhibitor-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay results for mTOR Inhibitor-10, also identified as Compound 9c. The document details the inhibitory potency and selectivity of this compound, outlines a representative experimental protocol for its evaluation, and illustrates the pertinent signaling pathway and experimental workflow.

Data Presentation: Potency and Selectivity of this compound

This compound has demonstrated significant potency as a selective inhibitor of the mTOR kinase. The following table summarizes the key quantitative data from in vitro kinase assays.

| Target Kinase | Inhibitor | IC50 (nM) | Selectivity vs. PI3Kα |

| mTOR | This compound (Compound 9c) | 0.7 | ~1178-fold |

| PI3Kα | This compound (Compound 9c) | 825 | - |

Data sourced from Verheijen JC, et al., Bioorg Med Chem Lett. 2010.[1]

In addition to its enzymatic activity, this compound has been shown to inhibit the proliferation of LNCaP (human prostate cancer) cells with an IC50 of 87 nM.[1]

Experimental Protocols

The following is a representative protocol for an in vitro mTOR kinase assay, based on established methodologies, to determine the IC50 value of a test compound like this compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against mTOR kinase activity.

Materials:

-

Active mTOR enzyme (recombinant)

-

Substrate (e.g., inactive p70S6K protein or a synthetic peptide substrate)

-

ATP (Adenosine triphosphate), including a radiolabeled variant (e.g., [γ-³²P]ATP) for detection

-

Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂

-

This compound (Compound 9c) at various concentrations

-

Stop solution (e.g., 4x sample buffer for SDS-PAGE, or phosphoric acid for phosphocellulose paper assays)

-

Detection system (e.g., SDS-PAGE and autoradiography, or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO or an appropriate solvent to achieve a range of concentrations for IC50 determination.

-

Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the kinase assay buffer, the mTOR substrate (e.g., 1 µg of inactive S6K), and the active mTOR enzyme (e.g., 250 ng).

-

Inhibitor Addition: Add the various concentrations of this compound to the reaction mixtures. Include a control with no inhibitor (vehicle only).

-

Initiation of Kinase Reaction: Start the kinase reaction by adding ATP (e.g., a final concentration of 100 µM, including the radiolabeled ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes), allowing for the phosphorylation of the substrate by mTOR.

-

Termination of Reaction: Stop the reaction by adding the appropriate stop solution.

-

Detection and Quantification:

-

For SDS-PAGE: Resolve the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate by autoradiography or with a phospho-specific antibody.

-

For Phosphocellulose Paper: Spot the reaction mixture onto P81 phosphocellulose paper, wash with phosphoric acid to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mandatory Visualizations

The diagram below illustrates the central role of mTOR in cell signaling, integrating signals from growth factors and nutrients to regulate key cellular processes. mTOR forms two distinct complexes, mTORC1 and mTORC2, which have different downstream targets.

Caption: Simplified mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes and the point of intervention for this compound.

The following diagram outlines the key steps in a typical in vitro kinase assay to determine inhibitor potency.

Caption: Step-by-step workflow of an in vitro kinase assay for IC50 determination of this compound.

References

Technical Guide: Target Selectivity Profile of mTOR Inhibitor-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of mTOR Inhibitor-10, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound (also referred to as Compound 9c) is a selective inhibitor of mTOR, a serine/threonine protein kinase that plays a central role in regulating cellular growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, making it a critical target for therapeutic intervention.[2] this compound exhibits potent inhibitory activity against mTOR with a reported IC50 of 0.7 nM.[1] It also shows activity against PI3K-α, but with significantly lower potency (IC50 of 825 nM), indicating a high degree of selectivity for mTOR.[1]

Target Selectivity Profile

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. The target selectivity of this compound has been characterized through biochemical assays, revealing its high affinity for mTOR and weaker inhibition of other related kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| mTOR | 0.7 |

| PI3K-α | 825 |

Data sourced from MedchemExpress.[1]

This significant differential in IC50 values underscores the selectivity of this compound for mTOR over PI3K-α.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the target selectivity of mTOR inhibitors.

3.1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

-

Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

-

General Protocol:

-

The kinase, substrate, and ATP are combined in a reaction buffer.

-

The inhibitor, at a range of concentrations, is added to the reaction mixture.

-

The reaction is incubated to allow for phosphorylation.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

3.2. Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

-

Principle: The proliferation of cells is measured in the presence of the inhibitor. A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.

-

General Protocol:

-

Cells (e.g., LNCaP prostate cancer cells) are seeded in multi-well plates and allowed to adhere.

-

The cells are treated with various concentrations of the mTOR inhibitor.

-

After a defined incubation period (e.g., 72 hours), a reagent (e.g., MTT) is added to the wells.

-

Viable cells convert the reagent into a colored formazan product.

-

The absorbance of the formazan is measured, which is proportional to the number of viable cells.

-

The IC50 for proliferation inhibition is calculated. This compound has been shown to inhibit the proliferation of LNCaP cells with an IC50 of 87 nM.[1]

-

Signaling Pathway and Experimental Workflow Visualization

4.1. mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cell signaling, integrating inputs from growth factors and nutrients to regulate key cellular processes. mTOR exists in two distinct complexes, mTORC1 and mTORC2.

Caption: Simplified mTOR signaling pathway.

4.2. Experimental Workflow for Kinase Profiling

The following diagram outlines a typical workflow for determining the selectivity profile of a kinase inhibitor.

Caption: Kinase inhibitor profiling workflow.

4.3. Target Selectivity Profile of this compound

This diagram visually represents the selectivity of this compound, highlighting its potent inhibition of mTOR and weaker activity against PI3K-α.

Caption: this compound selectivity.

Conclusion

This compound is a highly potent and selective inhibitor of mTOR. Its selectivity profile, characterized by a significant potency window between mTOR and PI3K-α, suggests a favorable therapeutic index. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and characterization of this and other mTOR inhibitors. Further studies, including broader kinase profiling and in vivo efficacy models, are warranted to fully elucidate its therapeutic potential.

References

The Effects of mTOR Inhibitor-10 (Rapamycin) on Cell Proliferation and Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from upstream pathways, including growth factors and nutrients, to control essential cellular processes.[1] Dysregulation of the mTOR signaling pathway is a common feature in numerous diseases, including cancer.[1] Consequently, mTOR has emerged as a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of "mTOR Inhibitor-10," a potent and specific inhibitor of mTOR, on cell proliferation and growth. For the purposes of this guide, "this compound" will be represented by Rapamycin (also known as Sirolimus), a well-characterized and widely studied mTOR inhibitor.[2]

Rapamycin forms a complex with the immunophilin FKBP12, and this complex binds directly to the FRB domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[2] This inhibition disrupts downstream signaling pathways that are crucial for cell cycle progression and protein synthesis, ultimately leading to a reduction in cell proliferation and growth.[3]

Quantitative Effects of this compound on Cell Proliferation

The anti-proliferative effects of Rapamycin can vary significantly across different cell lines, often influenced by the genetic background and the activation status of other signaling pathways.[4] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.

Table 1: IC50 Values of Rapamycin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HEK293 | Human Embryonic Kidney | ~0.1 nM | [2] |

| MCF-7 | Breast Cancer | 20 nM | [4] |

| MDA-MB-231 | Breast Cancer | 20 µM | [4] |

| Ca9-22 | Oral Cancer | ~15 µM | [5] |

| Y79 | Retinoblastoma | 0.136 ± 0.032 µmol/L | [6] |

| T98G | Glioblastoma | 2 nM | [2] |

| U87-MG | Glioblastoma | 1 µM | [2] |

| U373-MG | Glioblastoma | >25 µM | [2] |

| J82 | Urothelial Carcinoma | <1 nmol/L | [7] |

| T24 | Urothelial Carcinoma | <1 nmol/L | [7] |

| RT4 | Urothelial Carcinoma | <1 nmol/L | [7] |

| UMUC3 | Urothelial Carcinoma | <10 nmol/L | [7] |

Impact on Cell Cycle Progression

This compound predominantly induces a cell cycle arrest in the G1 phase.[8][9] This is achieved by inhibiting the translation of key proteins required for the G1 to S phase transition, such as cyclin D1.[9][10] The inhibition of mTORC1 by rapamycin prevents the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[3] While nanomolar concentrations of rapamycin are often sufficient to inhibit S6K1, micromolar concentrations may be required to suppress the phosphorylation of 4E-BP1 and achieve a complete G1 arrest in some cell lines.[8]

Table 2: Effect of Rapamycin on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Breast Cancer Cell Lines (General) | 100 nM Rapamycin for 4 days | Increased | Decreased | Decreased | [11] |

| Megakaryocytes (Day 3) | 100 nM Rapamycin | Increased | 10.44% (from 14.66%) | 4.08% (from 8.99%) | [12] |

| Megakaryocytes (Day 6) | 100 nM Rapamycin | Increased | 16.63% (from 22.36%) | 3.63% (from 5.65%) | [12] |

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 in cell growth and proliferation and the inhibitory action of Rapamycin.

Caption: mTORC1 signaling pathway and its inhibition by Rapamycin.

Experimental Workflow for Assessing Anti-Proliferative Effects

The following diagram outlines a typical workflow for evaluating the effects of this compound on cell proliferation.

Caption: A typical experimental workflow for evaluating mTOR inhibitors.

Detailed Experimental Protocols

Cell Proliferation (MTT) Assay

This assay measures cell metabolic activity as an indicator of cell viability and proliferation.[13]

-

Reagents and Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).[6]

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

-

Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][14]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13][14]

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[15]

-

Reagents and Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[16]

-

Flow cytometer

-

-

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[16]

-

Incubate the fixed cells at -20°C for at least 2 hours.[17]

-

Wash the cells with PBS to remove the ethanol.[16]

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 20-30 minutes at room temperature.[16][17]

-

Analyze the samples on a flow cytometer, collecting data on at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis of mTOR Pathway Proteins

This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR pathway, providing a direct measure of the inhibitor's target engagement.[1]

-

Reagents and Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[1]

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.[1]

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[1]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]

-

Block the membrane for 1 hour at room temperature.[18]

-

Incubate the membrane with the primary antibody overnight at 4°C.[18]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities.

-

Conclusion

This compound (Rapamycin) is a potent inhibitor of cell proliferation and growth, primarily through its action on the mTORC1 signaling pathway. It induces a G1 cell cycle arrest and its efficacy varies across different cell types. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular effects of mTOR inhibitors and to advance the development of targeted cancer therapies. The provided diagrams offer a clear visualization of the underlying molecular pathways and experimental strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mTOR controls cell cycle progression through its cell growth effectors S6K1 and 4E-BP1/eukaryotic translation initiation factor 4E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 6. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. Rapamycin (sirolimus) inhibits proliferating cell nuclear antigen expression and blocks cell cycle in the G1 phase in human keratinocyte stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchhub.com [researchhub.com]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

The mTOR Inhibitor Torin1: A Technical Guide to Autophagy Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Torin1 is a potent and selective ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Unlike first-generation mTOR inhibitors such as rapamycin, which only partially inhibit mTORC1, Torin1 effectively blocks the phosphorylation of all mTORC1 and mTORC2 substrates.[1] This complete inhibition leads to a more robust induction of autophagy, a cellular self-degradation process that is crucial for maintaining cellular homeostasis and can be harnessed to promote cancer cell death. This technical guide provides an in-depth overview of Torin1's mechanism of action, its effects on cancer cell viability and autophagy, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

Torin1 Activity in Cancer Cell Lines

The following tables summarize the quantitative effects of Torin1 on various cancer cell lines, including its inhibitory concentrations for mTOR, impact on cell viability, and its efficacy in inducing autophagy.

| Parameter | Value | Assay Condition | Reference |

| mTORC1 IC50 | 2 nM | Cell-free kinase assay | [2] |

| mTORC2 IC50 | 10 nM | Cell-free kinase assay | [2] |

| Cellular mTOR IC50 | 2-10 nM | MEF cells | [3] |

| PI3K EC50 | 1800 nM | Cellular assay | [2] |

Table 1: Inhibitory Concentrations of Torin1.

| Cell Line | Cancer Type | IC50/Effect | Assay | Treatment Duration | Reference |

| U87MG | Glioblastoma | Efficacious at 20 mg/kg in vivo | Xenograft model | Not specified | [2] |

| Various | Breast, lung, colon, prostate, uterine | Significant growth inhibition/regression | Xenograft models | Not specified | [3] |

| Glioblastoma cells | Glioblastoma | Significantly inhibited proliferation at 300 nM and 1,000 nM | MTT assay | 24 hours | [4] |

| Tu12, Tu21, Tu22 | Colon cancer stem-like cells | 1 µM decreased viability to 65%, 60%, and 51% respectively | Cell viability assay | 72 hours | [5] |

| Multiple Cancer Cell Lines | Various | IC50 values ranging from 0.4 to 4.5 µM for the related inhibitor OSI-027 | Proliferation assay | Not specified | [3] |

Table 2: Effect of Torin1 on Cancer Cell Viability and Proliferation.

| Cell Line | Treatment | Effect on Autophagy Markers | Reference |

| MEFs | 1 µM Torin1 for 3 hours | Increased LC3-II protein level and number of GFP-LC3 puncta | [6] |

| Human macrophages | Dose-dependent (up to 250 nM) for 6 hours | Increased conversion of LC3-I to LC3-II and degradation of p62 | [7] |

| Glioblastoma cells | 100 nM Torin1 | Reduced phosphorylation of 4E-BP1 | [4] |

| NCI-H727 | Not specified | Mildly decreased p62 levels | [8] |

| H4 cells | 150 minutes | Increased levels of LC3-II | [9] |

Table 3: Induction of Autophagy by Torin1 in Various Cell Lines.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Torin1 and the general workflow for studying its impact on autophagy.

Experimental Protocols

Western Blotting for Autophagy Markers (LC3 and p62)

This protocol is for the detection of LC3-I to LC3-II conversion and changes in p62 levels, key indicators of autophagic activity.

Materials:

-

Cancer cell lines

-

Torin1

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (15% for LC3, 10% for p62)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of Torin1 (e.g., 100 nM, 250 nM, 1 µM) for various time points (e.g., 3, 6, 12, 24 hours). Include a vehicle-treated control (DMSO).

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20-30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto the SDS-PAGE gels.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the LC3-II/LC3-I ratio or normalize LC3-II and p62 to the loading control.

-

mCherry-GFP-LC3 Fluorescence Microscopy for Autophagic Flux

This assay allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).

Materials:

-

Cancer cell lines

-

mCherry-GFP-LC3 plasmid or viral vector

-

Transfection reagent or viral transduction reagents

-

Culture dishes with glass coverslips

-

Torin1

-

Fluorescence microscope with appropriate filters for mCherry and GFP

-

Image analysis software

Procedure:

-

Generation of Stable Cell Lines:

-

Transfect or transduce cancer cells with the mCherry-GFP-LC3 construct.

-

Select for stable expression using an appropriate selection marker (e.g., puromycin).

-

Expand a clonal population with moderate, stable expression of the fusion protein.

-

-

Cell Treatment:

-

Seed the mCherry-GFP-LC3 expressing cells on glass coverslips in 12- or 24-well plates.

-

Treat the cells with Torin1 at the desired concentrations and for the appropriate duration. Include a vehicle control.

-

-

Cell Fixation and Imaging:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Mount the coverslips onto glass slides using a mounting medium with DAPI to stain the nuclei.

-

Acquire images using a fluorescence or confocal microscope. Capture images in the GFP, mCherry, and DAPI channels.

-

-

Image Analysis and Quantification:

-

Analyze the images using software such as ImageJ or CellProfiler.

-

Identify and count the number of GFP-positive (autophagosomes) and mCherry-only (autolysosomes) puncta per cell.

-

An increase in both yellow (mCherry and GFP colocalized) and red (mCherry only) puncta indicates an induction of autophagic flux. An accumulation of yellow puncta suggests a blockage in the fusion of autophagosomes with lysosomes.

-

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Torin1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Torin1 in culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of Torin1 to the wells. Include vehicle-treated and untreated controls.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the log of the Torin1 concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion

Torin1 is a powerful tool for studying the role of mTOR signaling and autophagy in cancer. Its ability to potently inhibit both mTORC1 and mTORC2 provides a more complete suppression of mTOR activity compared to rapamycin and its analogs. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to investigate the induction of autophagy by Torin1 and to evaluate its therapeutic potential in various cancer models. The provided visualizations of the underlying signaling pathways and experimental procedures serve as a valuable resource for designing and interpreting studies in this field. Further research into the nuanced effects of Torin1 on different cancer types will continue to illuminate the complex interplay between mTOR signaling, autophagy, and cancer cell fate.

References

- 1. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective targeting of human colon cancer stem-like cells by the mTOR inhibitor Torin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of lysosomal function in the course of autophagy via mTORC1 suppression and autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autophagy induction targeting mTORC1 enhances Mycobacterium tuberculosis replication in HIV co-infected human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mTOR independent regulation of macroautophagy by Leucine Rich Repeat Kinase 2 via Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: mTOR Inhibitor-10 in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of mTOR Inhibitor-10 in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and includes visual representations of key pathways and workflows.

Introduction

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors, amino acids, and cellular energy status.[1][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a significant target for therapeutic intervention.[1][3][7]

This compound is a potent and selective inhibitor of the mTOR pathway. While its primary mechanism involves the suppression of mTORC1 activity, it may also affect mTORC2, particularly with chronic exposure.[8] Its anti-proliferative effects are primarily cytostatic, inducing cell cycle arrest and, in some cases, autophagy.[9] These characteristics make it a valuable tool for studying cellular processes regulated by mTOR and for preclinical evaluation as a potential therapeutic agent.

Mechanism of Action

mTORC1, when active, promotes protein synthesis by phosphorylating key substrates such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][4][8] this compound functions by binding to the FKBP12 protein, forming a complex that then allosterically inhibits mTORC1.[1][10][11] This inhibition prevents the phosphorylation of its downstream targets, leading to a reduction in protein synthesis and cell growth. Additionally, the inhibition of mTORC1 can lead to the induction of autophagy, a cellular process for degrading and recycling cellular components.[8][10]

mTORC2 is involved in cell survival and cytoskeleton organization, primarily through the activation of Akt.[5][10] While first-generation mTOR inhibitors like rapamycin primarily target mTORC1, second-generation and dual mTOR/PI3K inhibitors can also suppress mTORC2 activity.[7] The precise impact of this compound on mTORC2 should be determined experimentally.

Below is a diagram illustrating the mTOR signaling pathway and the point of intervention for this compound.

Experimental Protocols

A. Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing cells and treating them with this compound. Specific cell lines may require different media and conditions.

Materials:

-

Cell line of interest (e.g., BT549, MDA-MB-231)[12]

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)[12][13]

-

This compound

-

Vehicle control (e.g., DMSO)

-

Sterile cell culture plates and flasks

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells and seed them into appropriate culture plates (e.g., 96-well, 6-well) at the desired density. Allow cells to adhere overnight.

-

Prepare a stock solution of this compound in the appropriate vehicle (e.g., DMSO).

-

On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the vehicle as the highest inhibitor concentration.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).[14]

B. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

-

DMSO

-

Microplate reader

Procedure:

-

Following treatment with this compound for the desired duration, add 10 µL of MTT solution to each well.[13]

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

-

After incubation, carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at 540 nm using a microplate reader.[14]

-

Calculate cell viability as a percentage of the vehicle-treated control.

The following diagram outlines the workflow for the cell viability assay.

C. Western Blot Analysis

Western blotting can be used to assess the phosphorylation status of key mTOR pathway proteins, such as S6K and 4E-BP1, to confirm the inhibitory effect of this compound.

Materials:

-

Cells treated with this compound in 6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation

The quantitative data from the cell viability assay can be summarized in a table to determine the half-maximal inhibitory concentration (IC₅₀) of this compound at different time points.

| Treatment Duration | IC₅₀ of this compound (nM) |

| 24 hours | Insert Value |

| 48 hours | Insert Value |

| 72 hours | Insert Value |